Stereochemical Exclusivity in Bio-Based Production: cis-THFDCA vs. trans-THFDCA vs. FDCA
Catalytic hydrogenation of 2,5-furandicarboxylic acid (FDCA) over Pd catalysts produces exclusively the cis isomer of THFDCA due to the syn addition mechanism on metal surfaces. No trans isomer is formed under standard conditions. This means that cis-THFDCA is the direct, single-step product from the bio-based platform chemical FDCA, whereas trans-THFDCA requires a separate, multi-step synthetic route and is not accessible from the same renewable feedstock pathway [1]. In contrast, Pt catalysts preferentially catalyze ring-opening rather than hydrogenation, yielding 2-hydroxyadipic acid (85% yield over Pt/SiO₂) rather than THFDCA [2].
| Evidence Dimension | Stereochemical outcome of FDCA hydrogenation |
|---|---|
| Target Compound Data | >99% selectivity to cis-THFDCA (Pd catalysts); exclusive cis-isomer formation |
| Comparator Or Baseline | trans-THFDCA: not formed; 2-hydroxyadipic acid: 85% yield (Pt/SiO₂), 74% yield (Pt/TiO₂) |
| Quantified Difference | Pd yields 98% cis-THFDCA at 60°C; Pt yields only 13–17% THFDCA with 74–85% ring-opened product |
| Conditions | 5 wt% Pd/SiO₂ or Pd/TiO₂, 34.5 bar H₂, 60°C, 4 h, aqueous or acetic acid solvent |
Why This Matters
For procurement of bio-based THFDCA, the cis isomer is the only stereoisomer directly obtainable from the renewable FDCA route; requesting trans-THFDCA requires a fundamentally different and more costly synthetic pathway.
- [1] Nakagawa, Y.; Yabushita, M.; Tomishige, K. Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. Transactions of Tianjin University 2021, 27, 165–179. DOI: 10.1007/s12209-021-00284-w View Source
- [2] Synthesis of Renewably Sourced Monomers: Hydrogenation of 2,5-Furandicarboxylic Acid Using Pt and Pd Supported Catalysts. 2024 AIChE Annual Meeting Proceedings. https://www.aiche.org/conferences/aiche-annual-meeting/2024/proceeding/paper/synthesis-renewably-sourced-monomers-hydrogenation-25-furandicarboxylic-acid-using-pt-and-pd View Source
